Hexapeptide-9 Acetate
Description
Background and Significance in Peptide Chemistry Research
Hexapeptide-9 is a synthetic peptide composed of a specific sequence of six amino acids: Gly-Pro-Gln-Gly-Pro-Gln. glpbio.com Its synthesis is typically achieved through methods like solid-phase peptide synthesis (SPPS), a precise laboratory technique that allows for the sequential bonding of amino acids to form the desired peptide chain. specialchem.com This method ensures the correct sequence and high purity of the final product. specialchem.com The acetate (B1210297) salt form, Hexapeptide-9 Acetate, is often used in research and cosmetic formulations. The chemical formula for Hexapeptide-9 is C24H38N8O9. specialchem.com
The significance of Hexapeptide-9 in peptide chemistry research lies in its nature as a "signaling peptide". medchemexpress.com This means it can interact with and influence cellular processes. Specifically, Hexapeptide-9 is designed to mimic a fragment of human collagen, which allows it to interact with skin cells and stimulate various biological pathways. creative-peptides.comnih.gov This biomimetic characteristic is a key area of interest for researchers exploring ways to modulate cellular behavior for therapeutic or restorative purposes.
Historical Context of Collagen-Mimetic Peptides
The scientific exploration of collagen and its constituent peptides has a long history. For centuries, traditional practices have recognized the benefits of collagen-rich extracts for health. gelatininfo.com The industrial production of hydrolyzed collagen began in the mid-20th century, initially for use in the food industry. gelatininfo.com
The development of collagen-mimetic peptides (CMPs) through chemical synthesis began in the late 1960s. wsu.edunih.gov These synthetic peptides have been instrumental as molecular tools to study the structure and function of collagen, a major protein in the extracellular matrix (ECM). wsu.edunih.govresearchgate.net Early research with CMPs helped to elucidate the triple helix structure of collagen and the factors that contribute to its stability. rsc.orgnih.gov
Over the past few decades, research has expanded from studying the fundamental properties of collagen to developing CMPs with specific biological functions. rsc.orgnih.gov This has paved the way for the design of peptides like Hexapeptide-9, which are engineered to mimic specific functional domains of collagen and interact with cellular receptors to elicit desired responses. creative-peptides.com The evolution of recombinant DNA technology has also enabled the production of larger, more complex collagen-like proteins for research purposes. nih.gov
Scope of Academic Research on this compound
Academic research on this compound has primarily focused on its effects on skin cells and its potential as an anti-aging and skin-regenerating agent. specialchem.comcreative-peptides.com Studies have investigated its mechanism of action at the cellular and molecular levels.
Key areas of research include:
Collagen Synthesis: A significant body of research has explored the ability of Hexapeptide-9 to stimulate the production of collagen, particularly types I and III, which are crucial for skin structure and elasticity. dkmbio.com It is believed to work by mimicking a collagen fragment and binding to receptors on fibroblasts, the cells responsible for producing collagen. creative-peptides.com
Extracellular Matrix (ECM) Modulation: Research has shown that Hexapeptide-9 can influence the expression of various components of the ECM beyond just collagen, including fibronectin and laminin (B1169045). creative-peptides.com It also appears to play a role in the organization of collagen fibers, leading to a denser and more structured network. creative-peptides.com
Cellular Signaling Pathways: Investigations have delved into the specific cellular signaling pathways that Hexapeptide-9 activates. The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation, is one such pathway that is reportedly influenced by this peptide. creative-peptides.com The PI3K/Akt pathway, which is important for cell survival and fibroblast activity, is another area of study.
Skin Barrier Function and Repair: Research indicates that Hexapeptide-9 may enhance the skin's barrier function by promoting the synthesis of essential lipids and proteins like ceramides (B1148491) and filaggrin. creative-peptides.com Its role in promoting skin repair and regeneration is also a subject of study, with evidence suggesting it can upregulate growth factors like transforming growth factor-beta (TGF-β). creative-peptides.com
Anti-inflammatory Properties: Some studies have explored the anti-inflammatory potential of Hexapeptide-9, showing that it can modulate the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). creative-peptides.com
Cyclic Hexapeptide-9: More recent research has investigated a cyclized form of Hexapeptide-9 (CHP-9), where the head and tail of the peptide are linked. nih.gov This modification is being studied for its potential to enhance stability and skin permeability. nih.gov Clinical trials have been conducted to compare the efficacy of CHP-9 to other well-established ingredients. nih.govnih.govresearchgate.net
Interactive Data Table: Research Findings on Hexapeptide-9
| Research Area | Key Findings | References |
|---|---|---|
| Collagen Synthesis | Stimulates the production of collagen I and III. | dkmbio.com |
| ECM Modulation | Upregulates the expression of fibronectin and laminin; helps organize collagen fibers. | creative-peptides.com |
| Cellular Signaling | Activates the MAPK and PI3K/Akt pathways. | creative-peptides.com |
| Skin Barrier & Repair | Promotes the synthesis of ceramides and filaggrin; upregulates TGF-β. | creative-peptides.com |
| Anti-inflammatory | Reduces the expression of IL-1β and TNF-α. | creative-peptides.com |
| Cyclic Form (CHP-9) | Investigated for enhanced stability and permeability; clinical trials show significant reduction in wrinkles. | nih.govnih.govresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C26H42N8O11 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H38N8O9.C2H4O2/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34;1-2(3)4/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41);1H3,(H,3,4)/t13-,14-,15-,16-;/m0./s1 |
InChI Key |
BQZOGIAUPKRWCZ-ORGRJDPGSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Molecular Architecture and Biomimetic Principles of Hexapeptide 9 Acetate
Primary Amino Acid Sequence Analysis
Hexapeptide-9 is a peptide composed of a precise sequence of six amino acids. creative-peptides.comspecialchem.com The acetate (B1210297) salt form enhances its stability. The primary structure of this peptide is fundamental to its function, dictating how it folds and interacts with biological systems.
The specific amino acid sequence of Hexapeptide-9 is Gly-Pro-Gln-Gly-Pro-Gln. caymanchem.comci.guide This can be represented as (GPQ)2, indicating a repeating motif of three amino acids: Glycine (B1666218) (Gly), Proline (Pro), and Glutamine (Gln). This repeating sequence is not arbitrary; it is a deliberate design that mimics structural motifs found in natural proteins within the human body. ci.guide The presence of Glycine, the smallest amino acid, and the unique ring structure of Proline are critical for forming specific secondary structures, a principle also observed in the folding of natural collagen. nih.govwikipedia.org
Structural Mimicry of Endogenous Macromolecules
The engineered sequence of Hexapeptide-9 allows it to structurally imitate fragments of essential proteins found in the skin's extracellular matrix (ECM). creative-peptides.com This biomimicry is the cornerstone of its biological activity.
Hexapeptide-9 is specifically designed to mimic a fragment of human collagen. creative-peptides.com Research indicates that its Gly-Pro-Gln-Gly-Pro-Gln sequence is structurally analogous to portions of key collagens, including Type III and Type XVII collagen. creative-peptides.com Type III collagen is a crucial component of the dermal matrix, providing structural integrity, while Type XVII collagen is vital for the cohesion of the dermal-epidermal junction (DEJ). creative-peptides.comcosmacon.de By imitating these natural collagen sequences, Hexapeptide-9 can integrate into the skin's existing protein framework. creative-peptides.com Some studies also note its presence in the structure of Type IV collagen, another key basement membrane collagen. creative-peptides.comnaturalpoland.com
The structural mimicry of collagen fragments has profound implications for the bioactivity of Hexapeptide-9. The body recognizes these synthetic fragments as signals, similar to the way it responds to naturally occurring collagen breakdown products during wound healing. ci.guide This recognition triggers specific cellular responses.
By mimicking collagen, Hexapeptide-9 can interact with cell surface receptors, such as integrins, on fibroblasts. creative-peptides.com This interaction stimulates the fibroblasts, which are the primary cells responsible for producing and maintaining the ECM. creative-peptides.com The stimulation leads to an upregulation in the synthesis of new dermal proteins, including not only Type I and Type III collagen but also other essential components of the ECM like elastin (B1584352), fibronectin, and laminin (B1169045). creative-peptides.comcosmacon.de Furthermore, this signaling can enhance the production of hyaluronic acid, a key molecule for skin hydration. ci.guide
This cascade of events, initiated by the peptide's structural similarity to natural collagen, helps to reinforce the skin's structural framework, improve the organization of the collagen network, and strengthen the critical dermal-epidermal junction. creative-peptides.comcosmacon.de
Advanced Synthetic Methodologies and Chemical Characterization of Hexapeptide 9 Acetate
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing Hexapeptide-9. specialchem.com This technique involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer support, or resin. bachem.com This approach simplifies the purification process at each stage, as excess reagents and by-products can be removed by simple filtration and washing. bachem.comproteogenix.science The most common strategy employed is Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups. proteogenix.sciencecsic.es
Resin Selection and Functionalization
The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.com Resins consist of an insoluble polymer matrix, such as polystyrene crosslinked with divinylbenzene, which must swell in appropriate solvents to allow reagents access to the reaction sites. chempep.comgyrosproteintechnologies.com For the synthesis of Hexapeptide-9 with a C-terminal carboxylic acid (to form the acetate (B1210297) salt), several resins are suitable.
Wang Resin: This is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. It is widely used in Fmoc-SPPS for the synthesis of peptides with a C-terminal acid. Cleavage is typically achieved with a high concentration of trifluoroacetic acid (TFA). biotage.comnih.gov
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. researchgate.net This is advantageous for producing protected peptide fragments or for peptides with sensitive residues, as side-chain protecting groups can be kept intact during cleavage. chempep.comresearchgate.net
Merrifield Resin: While traditionally associated with Boc chemistry, Merrifield resin can be adapted for Fmoc strategies. It is a robust and cost-effective option. chempep.com
The resin's loading capacity, defined as the amount of the first amino acid that can be attached per gram of resin (mmol/g), is another important factor. For shorter peptides like Hexapeptide-9, a standard loading of 0.7–1.0 mmol/g can be used. bachem.com However, for longer or more complex sequences prone to aggregation, a lower-loading resin is often chosen to minimize inter-chain interactions. biotage.com
Table 1: Comparison of Common Resins for Hexapeptide-9 Synthesis
| Resin Type | Linker Type | Cleavage Condition | C-Terminal | Key Advantage |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Carboxylic Acid | Standard, reliable for Fmoc chemistry. |
| 2-CTC Resin | 2-Chlorotrityl | Very Mild Acid (e.g., 1% TFA or HFIP) | Carboxylic Acid | Allows for mild cleavage, preserving side-chain protection if needed. researchgate.net |
| Rink Amide Resin | Fmoc-compatible amide linker | Strong Acid (e.g., 95% TFA) | Carboxamide | Used for peptides with a C-terminal amide (not suitable for Hexapeptide-9 Acetate). rsc.org |
This table provides a summary of common resins and their applicability to the synthesis of a C-terminal acid peptide like Hexapeptide-9.
Cleavage and Side-Chain Deprotection
Once the full hexapeptide sequence is assembled, the final step is to cleave the peptide from the resin support and simultaneously remove any permanent side-chain protecting groups. thermofisher.com For Hexapeptide-9, the glutamine (Gln) residues are typically protected with a trityl (Trt) group to prevent side reactions. thermofisher.com
The cleavage is performed using a strong acidic solution, most commonly a cocktail based on Trifluoroacetic acid (TFA). proteogenix.science This cocktail also includes "scavengers" to trap and neutralize the highly reactive cationic species that are generated during the deprotection of side chains (like the trityl cation), preventing them from re-attaching to or modifying the peptide. thermofisher.comnih.gov
Table 3: Typical TFA Cleavage Cocktail Composition
| Component | Purpose | Typical Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage agent, removes acid-labile protecting groups | 88-95% |
| Water (H₂O) | Scavenger, proton source | 2-5% |
| Triisopropylsilane (TIPS) | Scavenger, reduces trityl and other cations | 2-5% |
| Phenol | Scavenger, protects tyrosine (not present in Hexapeptide-9) but can be included | 2-5% |
This table outlines a standard cleavage cocktail used to release the final peptide from the resin. nih.gov
The resin is treated with the cleavage cocktail for 1-3 hours. nih.gov Following cleavage, the crude peptide is precipitated from the acidic solution using cold diethyl ether, collected by centrifugation, and then lyophilized (freeze-dried) to yield a dry, crude powder. rsc.org
Purification and Analytical Techniques for Research-Grade this compound
The crude peptide obtained after synthesis contains the desired Hexapeptide-9 but also various impurities, such as deletion sequences (from incomplete coupling) or modified peptides (from side reactions during cleavage). Therefore, rigorous purification and analysis are required to obtain research-grade material. renyi.hu
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. renyi.huresearchgate.net This technique separates molecules based on their hydrophobicity.
Principle: The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A gradient is applied where the concentration of an organic solvent (the mobile phase B, usually acetonitrile) is gradually increased. harvardapparatus.com Peptides elute from the column based on their hydrophobicity; more hydrophobic impurities are retained longer, while the more hydrophilic Hexapeptide-9 elutes earlier. harvardapparatus.com
Conditions: An ion-pairing agent, typically 0.1% TFA, is added to both the aqueous (A) and organic (B) phases. This sharpens the peaks and improves resolution by forming neutral ion pairs with the charged residues on the peptide. researchgate.net The eluting peptide is monitored using a UV detector, typically at a wavelength of 214-220 nm, which corresponds to the absorbance of the peptide bonds. renyi.hu
Fractions are collected as the peptide elutes, and those containing the pure product (as determined by analytical HPLC) are pooled. The final step often involves exchanging the TFA for acetate by lyophilizing the pooled fractions from an acetic acid/water solution, yielding the final this compound.
Table 4: Illustrative RP-HPLC Gradient for Hexapeptide-9 Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 95% | 5% |
| 5 | 95% | 5% |
| 35 | 65% | 35% |
| 40 | 5% | 95% |
| 45 | 5% | 95% |
| 50 | 95% | 5% |
This table shows a representative linear gradient for the purification of a moderately hydrophilic peptide like Hexapeptide-9. The exact gradient would be optimized based on the crude sample.
Mass Spectrometry for Purity and Identity Confirmation
Mass spectrometry (MS) is an indispensable analytical tool for confirming that the correct peptide has been synthesized. rsc.org It provides a precise measurement of the molecular weight of the purified compound.
Techniques: The most common MS techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). rsc.org ESI-MS is often coupled directly to the HPLC system (LC-MS) to analyze the eluting fractions in real-time.
Confirmation: The experimentally measured mass is compared to the theoretical (calculated) mass of Hexapeptide-9. A match between these values confirms the identity of the peptide. High-resolution mass spectrometry can also provide information about the elemental composition, further validating the product's identity. The purity of the final product is typically assessed by the integration of the main peak in the analytical HPLC chromatogram. For research-grade peptides, a purity of >95% or >98% is often required. gyrosproteintechnologies.com
Table 5: Expected Mass Spectrometry Data for Hexapeptide-9
| Parameter | Expected Value |
| Chemical Formula | C₂₄H₃₈N₈O₉ |
| Theoretical Monoisotopic Mass | 582.2816 g/mol |
| Theoretical Average Mass | 582.61 g/mol |
| Observed Mass (Example) | [M+H]⁺ = 583.2894 |
This table presents the calculated molecular mass values for Hexapeptide-9, which are used as a reference to confirm the identity of the synthesized product via mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of peptides like Hexapeptide-9, providing insights into its primary sequence and three-dimensional conformation in solution. nih.gov The elucidation of its structure would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Initially, 1D ¹H NMR spectra would provide a preliminary overview of the proton environments within the peptide. However, due to significant spectral overlap common in peptides, 2D NMR techniques are essential for complete resonance assignment and structural determination. creative-peptides.com
A typical workflow for the structural elucidation of Hexapeptide-9 would involve the following experiments:
Total Correlation Spectroscopy (TOCSY): This experiment is crucial for identifying the spin systems of the individual amino acid residues. nih.gov For instance, it would allow for the grouping of all proton signals belonging to each proline and glutamine residue. Glycine (B1666218) residues would be identified by their characteristic α-proton signals.
Correlation Spectroscopy (COSY): COSY spectra reveal through-bond proton-proton couplings, primarily between adjacent protons (²J and ³J couplings). This helps to confirm the connections within the amino acid side chains identified by TOCSY. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum provides a map of all C-H or N-H bonds, greatly aiding in the assignment of carbon and nitrogen resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for confirming the peptide sequence by showing correlations between the alpha-proton of one amino acid and the carbonyl carbon of the preceding residue, thus establishing the peptide bond linkage.
By integrating the data from these NMR experiments, a complete and unambiguous assignment of the proton, carbon, and nitrogen signals of Hexapeptide-9 can be achieved. This detailed assignment is the foundation for high-resolution 3D structure calculation using computational methods that employ distance restraints from NOESY/ROESY data and dihedral angle restraints derived from coupling constants.
Chemical Modifications for Enhanced Research Utility
To improve stability, permeability, or to probe biological function, the chemical structure of Hexapeptide-9 can be modified. Acetylation and other derivatizations are key strategies employed for these purposes.
Acetylation and its Impact on Peptide Properties
Acetylation is a common chemical modification of peptides, typically occurring at the N-terminus or the side chain of lysine (B10760008) residues. For Hexapeptide-9 (Gly-Pro-Gln-Gly-Pro-Gln), the primary site of acetylation is the N-terminal amino group of the glycine residue. This modification involves treating the peptide with an acetylating agent, such as acetic anhydride.
The impact of N-terminal acetylation on peptide properties can be significant and multifaceted:
Increased Stability: The addition of an acetyl group at the N-terminus protects the peptide from degradation by aminopeptidases, a class of enzymes that cleave amino acids from the free amino end of a peptide. This can substantially increase the peptide's half-life in biological systems.
Neutralization of Charge: A free N-terminus is positively charged at physiological pH. Acetylation neutralizes this charge by converting the primary amine into a neutral amide. This alteration can influence the peptide's solubility, its interaction with biological membranes, and its binding to receptors.
Mimicking Natural Proteins: Many naturally occurring intracellular proteins are N-terminally acetylated. Therefore, an acetylated peptide may more closely mimic the structure of a native protein, potentially enhancing its biological activity or altering its mechanism of action.
| Property | Effect of N-Terminal Acetylation | Relevance to Hexapeptide-9 Research |
|---|---|---|
| Enzymatic Stability | Increased resistance to aminopeptidases | Longer half-life in in-vitro and in-vivo studies, allowing for more sustained effects. |
| Overall Charge | Removes the positive charge at the N-terminus | May alter membrane permeability and interactions with cellular components. |
| Biomimicry | Can mimic the structure of native proteins | Potentially influences biological activity and receptor recognition. |
Other Potential Chemical Derivatizations
Beyond acetylation, several other chemical modifications can be applied to Hexapeptide-9 to enhance its properties for research.
Cyclization: Linear peptides are often susceptible to degradation by exopeptidases and can have conformational flexibility that is not ideal for receptor binding. Cyclization, the process of forming a peptide bond between the N- and C-termini or between a terminus and a side chain, creates a more rigid and stable structure. A recent clinical trial investigated a cyclized form of Hexapeptide-9 (CHP-9), noting that this modification was designed to increase stability and skin permeability. nih.gov The study found that the cyclized version was more potent than retinol (B82714) in improving signs of skin aging, highlighting the benefits of this derivatization. nih.govnih.gov
Amidation: The C-terminal carboxyl group can be converted to a carboxamide through amidation. Similar to N-terminal acetylation, C-terminal amidation neutralizes the negative charge and can increase the peptide's resistance to carboxypeptidases. This modification is common in naturally occurring peptide hormones and can enhance biological activity and shelf-life.
Side-Chain Modification: The glutamine (Gln) residues in the Hexapeptide-9 sequence possess side-chain amide groups that could potentially be modified. For instance, glycosylation, the attachment of a sugar moiety, is a strategy used to improve the solubility, stability, and bioavailability of therapeutic peptides. nih.gov While not documented specifically for Hexapeptide-9, derivatizing the glutamine side chains is a theoretical possibility for creating novel analogs.
Labeling: For research purposes, Hexapeptide-9 can be derivatized with fluorescent tags or biotin. A method for the selective labeling of peptides with an N-terminal glycine has been developed, which could be applied to Hexapeptide-9 for visualization in cellular uptake studies or for use in affinity-based assays. nih.gov
| Derivatization Type | Potential Site on Hexapeptide-9 | Primary Purpose in Research | Example Effect |
|---|---|---|---|
| Cyclization | N-terminus to C-terminus | Increase stability and permeability, constrain conformation | Enhanced potency and resistance to exopeptidases. nih.govnih.gov |
| Amidation | C-terminal Gln | Increase stability against carboxypeptidases, neutralize charge | Longer biological half-life. |
| Glycosylation | Side-chain of Gln | Improve solubility and pharmacokinetic properties | Enhanced bioavailability. nih.gov |
| Fluorescent Labeling | N-terminal Gly | Enable tracking and quantification | Visualization of peptide localization in cells/tissues. nih.gov |
Mechanisms of Action at the Cellular and Subcellular Levels
Modulatory Effects on Extracellular Matrix (ECM) Dynamics
The primary activity of Hexapeptide-9 Acetate (B1210297) involves the modulation of the ECM, the complex network of proteins and other macromolecules that provides structural and biochemical support to skin cells. creative-peptides.comnih.gov The peptide enhances the activity of fibroblasts, the primary cells responsible for producing and maintaining the ECM. creative-peptides.com This stimulation leads to a more robust and organized matrix, which is crucial for skin integrity, firmness, and elasticity. creative-peptides.comnih.gov By interacting with skin cells, Hexapeptide-9 Acetate helps to promote the skin's natural rejuvenation processes. targetmol.comactivepeptide.com
A significant body of research demonstrates that this compound upregulates the expression of genes that encode for essential ECM proteins. creative-peptides.com This targeted action boosts the synthesis of several critical components that are vital for maintaining a healthy skin structure. forealbio.com
This compound has been shown in various in vitro and ex vivo studies to stimulate the synthesis of Collagen Type I and Collagen Type III. incidecoder.comabmole.com These two types of collagen are the most abundant in the dermis, providing tensile strength and structural support. The peptide activates signaling pathways in fibroblasts that upregulate the expression of the corresponding genes, COL1A1 and COL3A1. creative-peptides.com Research indicates that treatment of human fibroblasts with Hexapeptide-9 results in the rapid synthesis of both Collagen Type I and Type III. sostapi.comrawmator.com
| Protein Stimulated | Mechanism | Supporting Evidence |
|---|---|---|
| Collagen Type I | Upregulation of COL1A1 gene expression in fibroblasts. creative-peptides.com | In vitro and ex vivo studies confirm enhanced synthesis. incidecoder.comsostapi.comrawmator.com |
| Collagen Type III | Upregulation of COL3A1 gene expression in fibroblasts. creative-peptides.com | In vitro and ex vivo studies confirm enhanced synthesis. incidecoder.comsostapi.comrawmator.com |
The structural integrity of the dermal-epidermal junction (DEJ), which anchors the epidermis to the dermis, is critical for skin health. This compound's sequence is found within human Collagen XVII, a key collagen of the DEJ. rawmator.comexperchem.com The peptide has been shown to specifically promote the synthesis of essential DEJ components, including Collagen Type IV and Laminin-5. sostapi.comrawmator.comexperchem.com This action helps to reinforce the structure and cohesion of this vital junction. forealbio.com Clinical studies have quantified this effect, demonstrating a significant increase in the production of these proteins. ci.guide
| DEJ Protein Stimulated | Reported Increase in Production | Reference |
|---|---|---|
| Collagen Type IV | Up to 357% | ci.guide |
| Laminin-5 | Promotion of synthesis confirmed. sostapi.comrawmator.comexperchem.com | sostapi.comrawmator.comexperchem.com |
Glycosaminoglycans (GAGs) are essential polysaccharides in the ECM responsible for binding water and maintaining skin hydration and turgor. creative-peptides.comnih.gov this compound has been shown to stimulate the production of GAGs, including hyaluronic acid. nih.govci.guide One study reported a substantial increase in hyaluronic acid synthesis following treatment. ci.guide This enhancement of GAG production improves the skin's ability to retain moisture. ci.guide
| GAG Stimulated | Reported Increase in Production | Reference |
|---|---|---|
| Hyaluronic Acid | Up to 267% | ci.guide |
Beyond stimulating the synthesis of new ECM components, this compound also influences the organization of existing collagen. creative-peptides.com Research indicates that the peptide helps in the reorganization of collagen fibers, promoting a denser and more aligned network. creative-peptides.com This improved organization of collagen fibrils enhances the skin's mechanical properties, leading to increased firmness and elasticity. creative-peptides.comabmole.com By ensuring uniformity in collagen fibril arrangement, the peptide helps to improve the cohesion and tensile strength of the dermis. nih.gov
Regulation of ECM Remodeling Enzymes
The remodeling of the extracellular matrix (ECM) is a dynamic process governed by a delicate balance between the synthesis of new matrix components and the degradation of old ones. This process is primarily mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). The activity of MMPs is, in turn, tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).
This compound's primary and most documented function is the potent stimulation of ECM protein synthesis. However, its direct regulatory effects on remodeling enzymes like MMPs and TIMPs are less characterized in scientific literature. The peptide is known to upregulate the expression of Transforming Growth Factor-beta (TGF-β), a critical regulator of tissue repair. creative-peptides.com Research has shown that growth factors such as TGF-β can, in turn, induce the expression of MMP-9 in fibroblasts. researchgate.net This suggests a potential indirect and complex role for Hexapeptide-9 in ECM turnover, where it may simultaneously promote the synthesis of new matrix proteins while also influencing the expression of enzymes capable of degrading them, a hallmark of active tissue remodeling.
While some peptides have been specifically designed to inhibit MMP activity, such as rice and soy peptides or the synthetic Acetyl Hexapeptide-20, direct evidence of Hexapeptide-9 functioning as a broad-spectrum MMP inhibitor is not established. mdpi.comresearchgate.net Conversely, studies on a different peptide, Hexapeptide-11, have shown that it can activate MMP-2 and MMP-9. nih.gov This highlights the highly specific nature of peptide actions and underscores that the precise impact of Hexapeptide-9 on the broader enzymatic profile of ECM remodeling—including the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of proteases—requires further direct investigation.
Fibroblast Activation and Proliferation Enhancement
This compound acts as a signaling molecule that mimics a fragment of human collagen, allowing it to interact with cellular receptors and stimulate key biological pathways. This interaction robustly enhances the activity and proliferation of fibroblasts, the primary cells responsible for producing and maintaining the ECM. creative-peptides.com
The activation of fibroblasts by Hexapeptide-9 is mediated through key intracellular signaling cascades. Research indicates that the peptide activates the mitogen-activated protein kinase (MAPK) pathway, which is fundamentally involved in regulating cell proliferation, differentiation, and survival. creative-peptides.com Concurrently, it stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, another critical signaling route that governs cell survival, growth, and metabolism. creative-peptides.com The activation of these pathways promotes a pro-proliferative and biosynthetically active state in fibroblasts.
This enhanced fibroblast activity leads to a significant and measurable increase in the production of essential ECM components. In vitro studies have quantified the substantial impact of Hexapeptide-9 on the synthesis of key structural proteins and glycosaminoglycans, which are crucial for the skin's structural integrity and hydration. ci.guideabmole.com
| ECM Component | Reported Increase in Synthesis (%) | Primary Function |
|---|---|---|
| Total Collagen | Up to 117% | Provides tensile strength and structural framework |
| Collagen Type IV | Up to 357% | Key component of the basement membrane at the dermal-epidermal junction |
| Hyaluronic Acid | Up to 267% | Maintains tissue hydration and lubrication |
Metabolic Functions of Fibroblasts
The enhanced proliferation and biosynthetic activity of fibroblasts stimulated by this compound necessitates a corresponding increase in cellular energy and metabolic output. Fibroblasts, particularly when in an activated state, rely primarily on mitochondrial oxidative phosphorylation (OXPHOS) to generate the large amounts of adenosine triphosphate (ATP) required to fuel processes like protein synthesis and cell division. nih.govmdpi.com
Hexapeptide-9 enhances the "metabolic functions" of fibroblasts, a process intrinsically linked to the signaling pathways it activates. creative-peptides.com The PI3K/Akt pathway, in particular, is a central regulator of cellular metabolism, influencing glucose uptake and its utilization in both glycolysis and OXPHOS. By activating this pathway, Hexapeptide-9 supports the heightened bioenergetic state required for robust ECM production.
Molecular Signaling Pathways Influenced by Hexapeptide 9 Acetate
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that governs cell proliferation, differentiation, and survival. creative-peptides.com Hexapeptide-9 has been shown to activate the MAPK pathway, which in turn promotes the proliferation of fibroblasts, the primary cells responsible for producing ECM components. creative-peptides.com This activation is a key mechanism behind the peptide's ability to enhance the production of proteins essential for skin structure. creative-peptides.com The MAPK family includes several key kinases, and their activation by various stimuli, including growth factors, plays a role in cellular responses. nih.gov
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Upregulation
The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a master regulator of tissue repair, wound healing, and ECM synthesis. creative-peptides.comnih.gov Research indicates that Hexapeptide-9 upregulates the expression of TGF-β. creative-peptides.com This increase in TGF-β signaling enhances fibroblast activity, boosts collagen synthesis, and promotes the formation of new blood vessels, all of which are essential processes for effective tissue regeneration. creative-peptides.comskintypesolutions.com TGF-β is known to stimulate the production of key ECM components like collagen, elastin (B1584352), and fibronectin, and its upregulation is a significant factor in maintaining skin integrity. skintypesolutions.comgoogle.com
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
Hexapeptide-9 demonstrates antioxidant properties through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. creative-peptides.com Nrf2 is a primary transcription factor that regulates the body's antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1. mdpi.comscispace.com When activated by stressors or molecules like Hexapeptide-9, Nrf2 translocates to the nucleus and initiates the transcription of numerous antioxidant and cytoprotective genes. creative-peptides.commdpi.commdpi.com This leads to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which neutralize harmful reactive oxygen species (ROS) and protect skin cells from oxidative damage. creative-peptides.com Another peptide, Hexapeptide-11, has also been shown to promote the nuclear accumulation of Nrf2 and upregulate its target genes. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is involved in regulating energy homeostasis and inflammation. nih.govnih.gov Studies on a photoaging mouse model have shown that the anti-aging effects of Hexapeptide-9 are linked to the activation of the PPAR signaling pathway. medchemexpress.com This activation helps to reduce ultraviolet-induced oxidative stress and inflammatory responses. medchemexpress.com PPARs are ligand-activated transcription factors with three main subtypes: PPARα, PPARγ, and PPARβ/δ, which play diverse roles in metabolism and inflammation. nih.govmdpi.com The activation of this pathway contributes to the peptide's ability to alleviate signs of photoaging, such as skin thickening and roughness. medchemexpress.com
Modulation of Integrin Expression
Integrins are cell surface receptors that facilitate the crucial interaction between cells and the surrounding extracellular matrix (ECM). creative-peptides.com This interaction is vital for cellular communication, adhesion, and ECM remodeling. Hexapeptide-9 has been found to influence the expression of integrins. creative-peptides.com By modulating integrin expression, the peptide enhances the adhesion of fibroblasts to the ECM. This improved connection facilitates more effective cellular communication and contributes to a more robust and dynamic skin structure. creative-peptides.com It is known that signaling molecules like TGF-β can also downregulate the expression of certain integrins involved in cell migration. google.com
Interactive Data Tables
Table 1: Summary of
| Signaling Pathway | Key Proteins/Factors Involved | Effect of Hexapeptide-9 Acetate (B1210297) | Downstream Cellular Effect |
| Mitogen-Activated Protein Kinase (MAPK) | MAPK, ERK, JNK | Activation | Promotes fibroblast proliferation; Enhances ECM production. creative-peptides.com |
| Phosphoinositide 3-Kinase (PI3K)/Akt | PI3K, Akt | Modulation/Activation | Enhances fibroblast activity; Protects against cellular stress. creative-peptides.com |
| Transforming Growth Factor-Beta (TGF-β) | TGF-β | Upregulation | Increases collagen synthesis; Enhances tissue repair and regeneration. creative-peptides.com |
| Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) | Nrf2, Keap1, SOD, Catalase | Activation | Upregulates antioxidant enzymes; Protects cells from oxidative damage. creative-peptides.com |
| Peroxisome Proliferator-Activated Receptor (PPAR) | PPARs (α, γ, β/δ) | Activation | Reduces oxidative stress and inflammation in photoaged skin. medchemexpress.com |
| Integrin Signaling | Integrins | Modulation | Enhances fibroblast adhesion to ECM; Improves cellular communication. creative-peptides.com |
Genomic and Proteomic Signatures of Hexapeptide 9 Acetate Intervention
Transcriptomic Analyses of Gene Expression Profiles
Transcriptomic studies, which analyze the complete set of RNA transcripts produced by an organism, have provided valuable insights into how Hexapeptide-9 Acetate (B1210297) influences cellular function by altering gene expression. These analyses have consistently shown that the peptide can modulate a wide array of genes involved in ECM organization, cell proliferation, and stress responses. creative-peptides.com
Upregulation of ECM Protein-Encoding Genes (e.g., COL1A1, COL3A1, Fibronectin, Laminin)
A primary and well-documented effect of Hexapeptide-9 Acetate is the upregulation of genes that encode for key proteins of the extracellular matrix. The structural integrity and resilience of the skin are heavily dependent on a dense and organized ECM, which is primarily composed of collagens, fibronectin, and laminin (B1169045).
Research indicates that this compound stimulates fibroblasts, the primary cells responsible for ECM production, to increase the synthesis of several types of collagen. creative-peptides.com In-vitro studies have demonstrated a significant increase in the expression of genes for type I and type III collagen, namely COL1A1 and COL3A1 . creative-peptides.com These two collagen types are the most abundant in the dermis and are essential for providing tensile strength and elasticity to the skin.
Furthermore, Hexapeptide-9 has been shown to enhance the expression of other critical ECM components. It promotes the synthesis of Fibronectin and Laminin-5 , proteins that are vital for cell adhesion, migration, and the structural scaffolding of the dermal-epidermal junction. creative-peptides.comexperchem.com The upregulation of these genes contributes to a more robust and organized extracellular matrix, which is a hallmark of youthful and healthy skin.
| Gene | Protein Product | Function in Skin | Reported Effect of Hexapeptide-9 |
| COL1A1 | Collagen Type I | Provides tensile strength and structural support to the dermis. | Upregulation of gene expression. creative-peptides.com |
| COL3A1 | Collagen Type III | Contributes to the elasticity and integrity of the skin. | Upregulation of gene expression. creative-peptides.com |
| FN1 | Fibronectin | Mediates cell adhesion and migration, and organizes the ECM. | Upregulation of gene expression. creative-peptides.com |
| LAMA5, LAMB3, LAMC2 | Laminin-5 | Anchors the epidermis to the dermis at the dermal-epidermal junction. | Upregulation of gene expression. experchem.com |
Modulation of Genes Involved in Cell Proliferation and Stress Response
Beyond its impact on the ECM, this compound also influences the expression of genes that regulate cell proliferation and the cellular response to stress. This dual action is crucial for skin repair and the maintenance of a healthy cell population.
The peptide has been shown to activate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. creative-peptides.com These pathways are central to regulating cell growth, proliferation, and survival. By activating these pathways, Hexapeptide-9 promotes fibroblast proliferation, leading to an increased capacity for ECM production and tissue regeneration. creative-peptides.com While specific gene targets in these pathways directly modulated by Hexapeptide-9 are still under detailed investigation, the activation of these cascades points to a broad-spectrum effect on cell cycle-related genes. Key markers of cell proliferation, such as Ki-67 , and cyclins, which are fundamental for cell cycle progression, are areas of active research in relation to this peptide's effects. nih.govnih.gov
In terms of stress response, Hexapeptide-9 has been noted to enhance the skin's defense mechanisms against oxidative stress. medchemexpress.com This is a critical function, as oxidative damage from environmental factors like UV radiation is a major contributor to skin aging. The peptide is thought to upregulate genes associated with antioxidant defense, although specific quantitative data on the fold-increase of genes encoding for enzymes like superoxide (B77818) dismutase (SOD) or catalase in response to Hexapeptide-9 is an area for further research. nih.govmdpi.comfrontiersin.org The modulation of heat shock proteins (HSPs), which act as molecular chaperones to protect proteins from damage, is another potential mechanism by which Hexapeptide-9 could bolster the skin's stress response, though direct evidence is still emerging. nih.govnih.govresearchgate.net
| Cellular Process | Key Genes/Pathways | Reported Effect of Hexapeptide-9 |
| Cell Proliferation | MAPK pathway, PI3K/Akt pathway, Ki-67, Cyclins | Activation of signaling pathways promoting proliferation. creative-peptides.com |
| Stress Response | Antioxidant enzyme genes (e.g., SOD, Catalase), Heat Shock Proteins | Enhancement of cellular defense mechanisms against oxidative stress. medchemexpress.com |
Proteomic Investigations of Protein Abundance and Post-Translational Modifications
Proteomic studies, which examine the entire set of proteins in a cell or tissue, complement transcriptomic data by providing a direct measure of the functional molecules at play. Investigations into this compound's effects at the proteomic level have confirmed its role in remodeling the skin's protein landscape.
Alterations in Key Structural Proteins and Enzymes
Consistent with the observed upregulation of ECM-related genes, proteomic analyses have shown a corresponding increase in the abundance of key structural proteins. The most significant of these is collagen. experchem.com The stimulation of collagen synthesis by Hexapeptide-9 leads to a denser and more organized collagen network in the dermis. creative-peptides.com This is a critical factor in improving skin firmness and reducing the appearance of wrinkles.
Furthermore, the balance between ECM synthesis and degradation is tightly regulated by a group of enzymes known as matrix metalloproteinases (MMPs) and their inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). An imbalance in the activity of these enzymes is a key factor in the aging process. While it is hypothesized that Hexapeptide-9 may modulate the activity of MMPs, such as MMP-1 and MMP-3, and upregulate TIMPs to protect the newly synthesized collagen, specific quantitative data on these enzymatic changes are still needed to fully elucidate this aspect of its mechanism. nih.govnih.govresearchgate.net
| Protein/Enzyme | Function in Skin | Reported/Hypothesized Effect of Hexapeptide-9 |
| Collagen (Types I, III, IV) | Main structural proteins of the ECM, providing strength and elasticity. | Increased protein abundance. experchem.com |
| Fibronectin | ECM protein involved in cell adhesion and wound healing. | Increased protein abundance. creative-peptides.com |
| Laminin | Key protein of the basement membrane, anchoring the epidermis. | Increased protein abundance. creative-peptides.com |
| Matrix Metalloproteinases (MMPs) | Enzymes that degrade ECM components. | Hypothesized modulation of activity. |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Inhibit the activity of MMPs. | Hypothesized upregulation. |
Immunomodulatory and Antioxidant Research of Hexapeptide 9 Acetate
Anti-inflammatory Mechanism Research
Research indicates that Hexapeptide-9 acetate (B1210297) exhibits anti-inflammatory properties by influencing the production of key signaling molecules involved in the inflammatory response. creative-peptides.com
Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)
A significant aspect of Hexapeptide-9 acetate's anti-inflammatory action lies in its ability to downregulate pro-inflammatory cytokines. creative-peptides.com Studies have shown that it can reduce the levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). creative-peptides.com These cytokines are central mediators of inflammation, and their reduction by this compound helps to prevent the excessive inflammatory reactions that can lead to tissue damage. creative-peptides.com The mechanism involves the modulation of cellular signaling pathways that control the gene expression of these inflammatory molecules. creative-peptides.com
| Pro-inflammatory Cytokine | Effect of this compound |
| Interleukin-1 beta (IL-1β) | Reduction creative-peptides.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction creative-peptides.com |
Enhancement of Anti-inflammatory Cytokines and Growth Factors
In addition to suppressing pro-inflammatory signals, this compound also appears to promote a balanced inflammatory response by enhancing the production of anti-inflammatory cytokines and growth factors. creative-peptides.com This dual action contributes to the resolution of inflammation and supports tissue repair and regeneration. creative-peptides.com For instance, it has been shown to upregulate the expression of transforming growth factor-beta (TGF-β), a key regulator of tissue repair. creative-peptides.com
Antioxidant Defense System Enhancement
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage. This compound has demonstrated antioxidant properties by bolstering the skin's natural defense mechanisms against ROS. creative-peptides.com
Scavenging of Reactive Oxygen Species (ROS)
This compound contributes to the reduction of oxidative stress by promoting the scavenging of ROS. creative-peptides.com This is achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of antioxidant responses in the body. creative-peptides.com By activating this pathway, the peptide helps to neutralize harmful ROS and protect cells from oxidative damage. creative-peptides.com
Upregulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)
The activation of the Nrf2 pathway by this compound leads to the increased production of various antioxidant enzymes. creative-peptides.com Notably, it upregulates the synthesis of superoxide dismutase (SOD) and catalase. creative-peptides.com SOD is responsible for converting the highly reactive superoxide radical into hydrogen peroxide, which is then broken down into water and oxygen by catalase. nih.gov Research in a photoaging mouse model has shown that transdermal administration of Hexapeptide-9 can prevent the decline in SOD activity caused by ultraviolet exposure. medchemexpress.com This enhancement of the cellular antioxidant enzyme machinery provides a robust defense against oxidative damage. creative-peptides.com
| Antioxidant Enzyme | Effect of this compound |
| Superoxide Dismutase (SOD) | Upregulation/Prevention of activity decline creative-peptides.commedchemexpress.com |
| Catalase | Upregulation creative-peptides.com |
In Vitro Research Methodologies for Hexapeptide 9 Acetate
Fibroblast Cell Culture Models
Primary human dermal fibroblasts are the workhorses of in vitro skin research. These cells are principally responsible for synthesizing the extracellular matrix (ECM), a complex network of proteins like collagen and elastin (B1584352) that provides structural and biochemical support to surrounding cells. creative-peptides.com By culturing fibroblasts in a controlled laboratory environment, scientists can directly expose them to Hexapeptide-9 Acetate (B1210297) and observe the subsequent cellular and molecular changes. This model is fundamental for understanding how the peptide influences fibroblast behavior, particularly their ability to produce and organize the ECM, which is vital for skin repair and regeneration. creative-peptides.com
Assays for Cell Proliferation and Metabolic Activity
To determine the effect of Hexapeptide-9 Acetate on fibroblast viability and growth, researchers employ colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. nih.gov Studies on similar peptides, like Hexapeptide-11, have used the MTT assay on human fibroblast cell lines (IMR90 and BJ) to demonstrate that the peptide does not cause significant toxicity and may even slightly enhance cell viability at certain concentrations. researchgate.net
| Assay | Cell Line | Parameter Measured | Observed Effect of Related Peptides |
|---|---|---|---|
| MTT Assay | Human Fibroblasts (IMR90, BJ) | Cell Viability / Metabolic Activity | No significant cytotoxicity; slight enhancement of viability at low concentrations of Hexapeptide-11. researchgate.net |
Quantification of Collagen and ECM Component Synthesis
A primary function of fibroblasts is the synthesis of collagen and other crucial ECM components. The ability of this compound to stimulate this production is a key area of investigation. Several methods are used to quantify these components:
Sirius Red Collagen Assay: This colorimetric assay is widely used to quantify total soluble collagen in cell culture supernatants. The Sirius Red dye specifically binds to collagen, and the resulting color intensity, measured with a spectrophotometer, is proportional to the amount of collagen present. allrawmat.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are highly specific and can be used to quantify the concentration of different types of collagen (e.g., Type I, III, IV) as well as other ECM proteins like fibronectin and laminin (B1169045) in cell culture samples. nih.govnih.gov
In vitro studies have shown that Hexapeptide-9 promotes the synthesis of key structural and junctional proteins. allrawmat.com It has been found to rapidly induce the expression of Collagen I and III and to specifically promote the synthesis of Collagen IV and Laminin-5, which are critical for the integrity of the dermo-epidermal junction. allrawmat.com
| ECM Component | Methodology | Observed Effect of Hexapeptide-9 |
|---|---|---|
| Collagen I | Immunofluorescence / ELISA | Increased Expression. allrawmat.com |
| Collagen III | Immunofluorescence / ELISA | Increased Expression. allrawmat.com |
| Collagen IV | Immunofluorescence / ELISA | Increased Synthesis. allrawmat.com |
| Laminin-5 | Immunofluorescence / ELISA | Increased Synthesis. allrawmat.com |
| Fibronectin | ELISA | Upregulated expression is a general effect of ECM-modulating peptides. nih.gov |
Gene Expression Analysis (e.g., qPCR, RNA-Seq)
To understand how this compound functions at a molecular level, researchers analyze its impact on gene expression in fibroblasts.
Quantitative Polymerase Chain Reaction (qPCR): This technique allows for the precise measurement of the expression levels of specific genes. Scientists can target genes responsible for producing various types of collagen (e.g., COL1A1, COL3A1) and other ECM proteins to see if the peptide upregulates their transcription. nih.govresearchgate.net
RNA-Sequencing (RNA-Seq): This powerful, high-throughput method provides a comprehensive overview of the entire transcriptome of the cell, revealing a broad range of genes and cellular pathways affected by the peptide treatment, not just those related to the ECM.
Studies indicate that Hexapeptide-9 activates signaling pathways that upregulate the expression of genes involved in collagen synthesis, such as COL1A1 and COL3A1. creative-peptides.com It also influences the expression of integrins, which are crucial for cell-matrix interactions and communication. creative-peptides.com
| Target Gene | Methodology | Observed Effect of Hexapeptide-9 | Function |
|---|---|---|---|
| COL1A1 | qPCR / RNA-Seq | Upregulated. creative-peptides.com | Encodes Collagen Type I, Alpha 1 chain. |
| COL3A1 | qPCR / RNA-Seq | Upregulated. creative-peptides.com | Encodes Collagen Type III, Alpha 1 chain. |
| Integrins | qPCR / RNA-Seq | Modulated Expression. creative-peptides.com | Cell surface receptors for cell-ECM adhesion and signaling. |
| TGF-β | qPCR / RNA-Seq | Upregulated Expression. creative-peptides.com | Growth factor regulating tissue repair and ECM production. creative-peptides.com |
Protein Level Analysis (e.g., Western Blot, ELISA)
While gene expression analysis shows the cell's intent to produce proteins, protein-level analysis confirms that these proteins are actually being synthesized.
Western Blot: This technique is used to detect and semi-quantify specific proteins in a sample. After separating proteins by size, antibodies specific to target proteins like Collagen I or Collagen III are used to visualize and measure their abundance. researchgate.netnih.gov
ELISA: As mentioned previously, ELISA provides a highly quantitative measure of specific proteins secreted by the fibroblasts into the culture medium. nih.gov
Proteomic studies confirm that the upregulation of gene expression by Hexapeptide-9 translates into increased levels of key structural proteins and enzymes that are essential for the synthesis and maintenance of the ECM. creative-peptides.com
| Target Protein | Methodology | Observed Effect of Hexapeptide-9 |
|---|---|---|
| Collagen I | Western Blot / ELISA | Increased Synthesis. allrawmat.com |
| Collagen III | Western Blot / ELISA | Increased Synthesis. allrawmat.com |
| Collagen IV | ELISA | Increased Synthesis. allrawmat.com |
| Laminin-5 | ELISA | Increased Synthesis. allrawmat.com |
Human Ex Vivo Skin Explant Studies
To bridge the gap between cell culture and living organisms, researchers use human ex vivo skin explant models. These involve using samples of human skin, obtained from cosmetic surgeries, that are kept viable in a culture medium. This model preserves the complex three-dimensional structure of the skin, including the epidermis, dermis, and the dermo-epidermal junction, providing a more physiologically relevant system to test the effects of topical compounds like this compound. medchemexpress.com
Epidermal Regeneration Assays
In this model, the skin's regenerative capacity can be assessed following a controlled injury, such as tape stripping to remove the stratum corneum or creating small punctures. After the injury, the explant is treated with this compound, and the repair process is monitored over several days. Researchers evaluate epidermal regeneration by observing the re-stratification of the epidermis and the expression of key differentiation markers like keratin (B1170402) and filaggrin through histological staining. allrawmat.com Studies have shown that Hexapeptide-9 promotes complete and rapid epidermal regeneration, leading to excellent skin restoration in these models. allrawmat.com Treatment with the peptide can also increase the expression of collagen within the ex vivo skin tissue. medchemexpress.com
| Model | Assay | Parameter Measured | Observed Effect of Hexapeptide-9 |
|---|---|---|---|
| Human Ex Vivo Skin Explant | Epidermal Regeneration Assay | Histological structure, expression of differentiation markers (e.g., Keratin, Filaggrin). | Promotes complete and rapid epidermal regeneration with excellent skin restoration. allrawmat.com |
| Human Ex Vivo Skin Explant | Collagen Expression | Immunostaining for Collagen types. | Increased expression of Collagen I and III. allrawmat.com |
Dermal-Epidermal Junction Integrity Assessment
The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural integrity to the skin and facilitates communication between the epidermis and the dermis. The ability of this compound to reinforce this crucial structure is a key area of in vitro investigation.
Methodologies to assess DEJ integrity often involve the use of reconstituted human skin models . These three-dimensional tissue cultures mimic the architecture of human skin, comprising both epidermal and dermal layers. A common technique involves culturing human keratinocytes and fibroblasts on a scaffold, such as a collagen matrix, to form a skin equivalent. nih.govnih.gov The integrity of the DEJ in these models can be evaluated through various methods:
Immunofluorescence Staining: This technique utilizes fluorescently labeled antibodies to visualize the localization and expression of key DEJ proteins. Following treatment with this compound, the skin equivalents are sectioned and stained for proteins such as Collagen IV and Laminin-5 , which are critical components of the basement membrane. allrawmat.comnovamedline.com An increase in the intensity and continuity of the fluorescent signal for these proteins at the DEJ indicates enhanced integrity.
Electron Microscopy: Transmission electron microscopy (TEM) provides high-resolution images of the ultrastructure of the DEJ, allowing for detailed examination of hemidesmosomes and anchoring fibrils, which are essential for epidermal-dermal adhesion.
Mechanical Stress Tests: Some advanced in vitro models are designed to withstand mechanical challenges, such as shear stress, to quantitatively assess the strength of the DEJ.
Research Findings:
In vitro studies have demonstrated that Hexapeptide-9 promotes the regeneration of the dermal-epidermal junction. nih.gov Ex-vivo trials using skin explants treated with Hexapeptide-9 have shown an increased expression of essential DEJ proteins, including Collagen IV and Laminin-5. allrawmat.comnovamedline.com
| Parameter Assessed | Methodology | Key Findings |
| DEJ Protein Expression | Immunofluorescence on reconstituted human skin models | Increased expression of Collagen IV and Laminin-5 at the DEJ. |
| Epidermal Regeneration | Ex-vivo skin explant culture | Promotes complete and rapid epidermal regeneration and restoration. allrawmat.com |
Immunostaining for ECM Proteins and Differentiation Markers
This compound is reported to stimulate the synthesis of various extracellular matrix (ECM) proteins and influence the differentiation of keratinocytes. Immunostaining is a pivotal technique to visualize and quantify these effects.
Methodologies:
Cell Culture: Human dermal fibroblasts and human epidermal keratinocytes are cultured in monolayers or as part of 3D skin models. These cells are then treated with varying concentrations of this compound.
Immunocytochemistry/Immunofluorescence: After treatment, the cells are fixed and incubated with primary antibodies specific to the target proteins. These can include:
ECM Proteins: Antibodies against Collagen I, Collagen III, and Fibronectin are used to assess the impact on the dermal matrix. creative-peptides.com
Differentiation Markers: Antibodies targeting proteins like Keratin and Filaggrin are employed to evaluate the effect on epidermal differentiation. allrawmat.com
Confocal Microscopy and Image Analysis: Confocal microscopy allows for high-resolution imaging of the stained cells. The intensity of the fluorescence can be quantified using image analysis software to provide a semi-quantitative measure of protein expression.
Research Findings:
In vitro studies have consistently shown that Hexapeptide-9 enhances the synthesis of key ECM proteins. creative-peptides.com Treatment of human dermal fibroblasts with Hexapeptide-9 leads to an upregulation of genes responsible for producing these proteins. creative-peptides.com Furthermore, it has been observed to improve markers of epidermal differentiation. allrawmat.com
| Target Protein | Cell Type | Methodology | Observed Effect |
| Collagen I & III | Human Dermal Fibroblasts | Gene Expression Analysis (e.g., RT-qPCR) | Upregulation of COL1A1 and COL3A1 genes. creative-peptides.com |
| Laminin | Human Keratinocytes | Immunofluorescence | Increased expression. creative-peptides.com |
| Filaggrin & Keratin | Human Keratinocytes | Immunofluorescence in skin models | Confirmed improvement in these differentiation markers. allrawmat.com |
Cell-ECM Interaction Studies (e.g., Integrin Expression)
The interaction between cells and the extracellular matrix is crucial for tissue homeostasis and repair, and is primarily mediated by cell surface receptors called integrins. This compound is believed to modulate these interactions.
Methodologies:
Cell Adhesion Assays: These assays measure the ability of cells, such as fibroblasts, to adhere to plates coated with specific ECM proteins (e.g., fibronectin, laminin) after treatment with this compound. An increase in cell adhesion suggests a modulation of cell-ECM interaction.
Gene and Protein Expression Analysis:
RT-qPCR: The expression levels of genes encoding different integrin subunits (e.g., α and β subunits) are quantified to determine if this compound influences their transcription.
Western Blotting: This technique is used to measure the total amount of specific integrin proteins within the cell lysates.
Flow Cytometry: This method can quantify the surface expression of integrins on intact cells using fluorescently labeled antibodies.
Research Findings:
Studies indicate that Hexapeptide-9 influences the expression of integrins, which are the receptors that mediate the connection between cells and the ECM. creative-peptides.com By modulating integrin expression, Hexapeptide-9 enhances the adhesion of fibroblasts to the ECM, which can lead to improved cellular communication and remodeling of the skin's structure. creative-peptides.com
| Parameter | Cell Type | Methodology | Observed Effect |
| Integrin Expression | Fibroblasts | Gene and Protein Expression Analysis | Modulation of integrin expression, leading to enhanced fibroblast adhesion to the ECM. creative-peptides.com |
Oxidative Stress and Inflammation Assays in Cellular Models
Cellular models are instrumental in investigating the potential antioxidant and anti-inflammatory properties of this compound.
Methodologies for Oxidative Stress Assessment:
Induction of Oxidative Stress: Cellular models, typically using human fibroblasts or keratinocytes, are first exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation, to induce the production of reactive oxygen species (ROS).
ROS Detection Assays:
DCFDA Assay: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS. The fluorescence intensity, measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS. A reduction in fluorescence in cells pre-treated with this compound would indicate antioxidant activity.
Nrf2 Activation Assays: The transcription factor Nrf2 is a master regulator of the antioxidant response. Its activation can be assessed by:
Western Blotting: Measuring the protein levels of Nrf2 in the nucleus and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Reporter Gene Assays: Using cells transfected with a reporter gene (e.g., luciferase) under the control of an antioxidant response element (ARE), to which Nrf2 binds. An increase in reporter activity indicates Nrf2 activation. nih.govmdpi.com
Methodologies for Inflammation Assessment:
Induction of Inflammation: Inflammation is typically induced in cell cultures (e.g., macrophages or keratinocytes) using pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines such as tumor necrosis factor-alpha (TNF-α).
Cytokine Measurement:
ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly specific and sensitive method to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and Interleukin-1 beta (IL-1β) , in the cell culture supernatant. A decrease in the levels of these cytokines in the presence of this compound indicates an anti-inflammatory effect. novamedline.comnovamedline.comnih.gov
Research Findings:
Hexapeptide-9 has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to reduce the levels of key inflammatory mediators like IL-1β and TNF-α. While direct quantitative data for this compound is limited in the provided context, the methodologies described are standard for evaluating such effects. Studies on other peptides have shown that they can suppress the release of these pro-inflammatory cytokines. peptidesciences.com
| Assay Type | Cell Model | Methodology | Parameter Measured | Expected Outcome with this compound |
| Oxidative Stress | Human Fibroblasts/Keratinocytes | DCFDA Assay | Intracellular Reactive Oxygen Species (ROS) | Reduction in ROS levels |
| Western Blot/Reporter Assay | Nrf2 nuclear translocation and target gene expression | Activation of the Nrf2 pathway | ||
| Inflammation | Macrophages/Keratinocytes | ELISA | Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in cell supernatant | Reduction in cytokine levels |
Preclinical in Vivo Research Paradigms Utilizing Hexapeptide 9 Acetate
Photoaging Animal Models
Photoaging, the premature aging of the skin due to repeated exposure to ultraviolet (UV) radiation, is characterized by oxidative stress, inflammation, and degradation of the extracellular matrix. Preclinical studies using animal models have been employed to investigate the potential of Hexapeptide-9 acetate (B1210297) to counteract these detrimental effects. In a notable study, the anti-aging activity of transdermally administered Hexapeptide-9 was evaluated in a photoaging mouse model. medchemexpress.com
Evaluation of Oxidative Stress Markers (e.g., Malondialdehyde, Superoxide (B77818) Dismutase Activity)
Oxidative stress is a key pathogenic factor in photoaging, resulting from an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defense mechanisms. Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and superoxide dismutase (SOD), a crucial antioxidant enzyme.
Research in a photoaging mouse model has shown that topical application of Hexapeptide-9 can significantly mitigate UV-induced oxidative stress. medchemexpress.com Specifically, the treatment was observed to alleviate the increase in MDA levels and prevent the decline in SOD activity that is typically seen with UV exposure. medchemexpress.com These findings suggest that Hexapeptide-9 acetate may bolster the skin's antioxidant defenses against photodamage.
Table 1: Effect of Hexapeptide-9 on Oxidative Stress Markers in a Photoaging Mouse Model
| Marker | UV-Exposed Control | UV-Exposed + Hexapeptide-9 | Outcome |
| Malondialdehyde (MDA) | Increased | Significantly Alleviated | Reduction in lipid peroxidation |
| Superoxide Dismutase (SOD) Activity | Decreased | Decline Prevented | Preservation of antioxidant enzyme activity |
This table is illustrative of the reported findings. Specific numerical data from the primary study is not publicly available.
Assessment of Inflammatory Response
The inflammatory cascade is another critical component of photoaging. Chronic UV exposure triggers the release of pro-inflammatory mediators, contributing to skin damage. Studies indicate that Hexapeptide-9 exhibits anti-inflammatory properties by modulating the expression of these key mediators. creative-peptides.com In the context of a photoaging mouse model, Hexapeptide-9 was found to reduce the inflammatory response induced by ultraviolet radiation. medchemexpress.com This anti-inflammatory action is crucial for preventing the long-term deleterious effects of sun exposure on the skin.
Histopathological Analysis of Skin Architecture
Histopathological examination of skin tissue provides a visual and quantitative assessment of structural changes associated with photoaging, such as epidermal thickening and collagen degradation. In a photoaging mouse model, treatment with Hexapeptide-9 was shown to ameliorate skin thickening and roughness caused by UV radiation. medchemexpress.com Furthermore, it was noted to prevent the decline in hydroxyproline (B1673980) levels, an indicator of collagen content, suggesting a positive effect on maintaining the integrity of the dermal matrix. medchemexpress.com
Table 2: Histopathological and Structural Improvements with Hexapeptide-9 in a Photoaging Mouse Model
| Parameter | UV-Exposed Control | UV-Exposed + Hexapeptide-9 | Outcome |
| Skin Thickening | Increased | Reduced | Improvement in skin morphology |
| Skin Roughness | Increased | Reduced | Smoother skin texture |
| Hydroxyproline Levels | Decreased | Decline Prevented | Preservation of collagen |
This table is illustrative of the reported findings. Specific numerical data from the primary study is not publicly available.
Wound Healing and Tissue Regeneration Models
The potential of Hexapeptide-9 to promote tissue repair has been a subject of interest, particularly in compromised healing scenarios such as those seen in diabetes. However, a review of the current scientific literature reveals a lack of specific preclinical in vivo studies on this compound in the following models.
Collagen Deposition and Angiogenesis in Diabetic Mouse Models
While Hexapeptide-9 is known to promote collagen synthesis, and impaired collagen deposition and angiogenesis are hallmarks of diabetic wounds, there is a notable absence of published research specifically investigating the effects of this compound in diabetic mouse wound healing models. specialchem.com General research into diabetic wound healing emphasizes the need for interventions that can enhance these processes. nih.govnih.gov
Zebrafish Tail Regeneration Assays for Pro-Regenerative Effects
The zebrafish is a powerful model for studying tissue regeneration due to its remarkable ability to regenerate complex structures, including the tail fin. nih.govplos.org These assays are often used to screen for compounds with pro-regenerative potential. At present, there are no published studies that have utilized the zebrafish tail regeneration assay to evaluate the pro-regenerative effects of this compound.
Structure Activity Relationship Sar Investigations of Hexapeptide 9 Acetate
Elucidation of Key Amino Acid Residues for Biological Activity
The biological function of Hexapeptide-9 is rooted in its collagen-mimetic sequence. The repeating Gly-X-Y triplet is the hallmark of collagen's primary structure, and the specific amino acids in Hexapeptide-9 play distinct and critical roles. proteopedia.orgnih.gov
Glycine (B1666218) (Gly): As the smallest amino acid, glycine's presence at every third position is a fundamental requirement for the formation of the collagen triple helix. youtube.comnih.gov Its minimal side chain (a single hydrogen atom) allows it to fit into the sterically hindered center of the helix, enabling the three peptide chains to pack tightly together. youtube.comproteopedia.org This close packing is essential for the stability and strength of the collagen structure that Hexapeptide-9 is designed to mimic and support. youtube.com Any substitution of glycine with a larger amino acid would disrupt this conformation and likely abolish the peptide's biological activity.
Proline (Pro): Proline, frequently found in the 'X' position of the Gly-X-Y motif, plays a crucial structural role. proteopedia.orgproteopedia.org Its unique cyclic side chain imposes rigid constraints on the peptide backbone, promoting the left-handed helical twist (a polyproline type II helix) characteristic of individual collagen chains. youtube.combenjaminbutton.co.uk This inherent rigidity stabilizes the desired conformation, which is essential for its interaction with cellular receptors on fibroblasts to stimulate the synthesis of extracellular matrix (ECM) components. benjaminbutton.co.ukcreative-peptides.com
Glutamine (Gln): While not as structurally integral to the helical backbone as glycine or proline, the glutamine residues in the 'Y' position are significant for the peptide's biological signaling. The side chain of glutamine contains a polar amide group capable of forming hydrogen bonds. These interactions are likely critical for the specific binding of Hexapeptide-9 to cell surface receptors, thereby initiating the signaling cascades that lead to increased collagen and elastin (B1584352) production.
While direct alanine scanning mutagenesis studies on Hexapeptide-9 are not extensively published, the well-documented, fundamental roles of glycine and proline in all collagenous structures confirm their indispensable contribution to the peptide's activity. wikipedia.orgmybiosource.comcreative-biolabs.comgenscript.com
Impact of Sequence Modifications on Peptide Efficacy
Modifying the primary sequence of a peptide is a common strategy to enhance its therapeutic or cosmetic properties. For Hexapeptide-9, the most significant and well-documented modification is cyclization.
Cyclization: Linear peptides like Hexapeptide-9 are often susceptible to degradation by proteases and can have poor stability and skin permeability, limiting their efficacy. nih.gov To overcome these limitations, a cyclic analog, Cyclohexapeptide-9 (CHP-9), was synthesized by linking the peptide's N-terminus and C-terminus with an amide bond. nih.gov This modification imparts several key advantages:
Increased Stability: The cyclic structure is inherently more resistant to exonucleases, enzymes that cleave amino acids from the ends of a peptide chain.
Improved Permeability: Cyclization can lead to a more compact and rigid conformation that may facilitate better penetration through the skin barrier.
Enhanced Bioactivity: The conformational rigidity of a cyclic peptide can "lock" it into a bioactive shape, leading to a more favorable binding affinity with its target receptors. nih.gov
Clinical studies have demonstrated the superior efficacy of CHP-9 compared to its linear counterpart and other anti-aging ingredients. This successful modification underscores the profound impact that structural alterations can have on peptide performance.
| Wrinkle Parameter | Measurement | CHP-9 Treatment Change | Retinol Treatment Change |
|---|---|---|---|
| Crow's Feet | Number | -2.20 | -1.04 |
| Area | -3.95 | -2.23 | |
| Roughness | -1.95 | N/A (Not Significant) | |
| Forehead Wrinkles | Number | -2.88 | -1.05 |
| Area | -4.90 | N/A (Not Significant) | |
| Roughness | -3.96 | N/A (Not Significant) |
Data derived from a randomized, double-blinded, active- and vehicle-controlled clinical trial. nih.gov
Conformational Analysis and Molecular Dynamics Studies
The three-dimensional conformation of a peptide is directly linked to its biological activity. While specific crystallographic or NMR structures of Hexapeptide-9 are not publicly available, its conformation can be inferred from its collagen-like sequence. The peptide is expected to adopt a flexible, left-handed polyproline type II helical structure in solution.
Molecular Dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of peptides in a solution environment. nih.govnih.govtandfonline.comacs.org An MD simulation of linear Hexapeptide-9 would likely reveal a dynamic ensemble of conformations, interconverting rapidly in solution. nih.gov This flexibility, while natural, can be detrimental to sustained biological activity as the peptide is not always in its optimal binding conformation.
Design of Hexapeptide-9 Acetate (B1210297) Analogs for Enhanced Functionality
The design of peptide analogs aims to improve upon the properties of the parent molecule. The development of Cyclohexapeptide-9 (CHP-9) serves as a prime example of the rational design of a Hexapeptide-9 analog for enhanced functionality.
Design Rationale: The primary goal in designing CHP-9 was to address the known liabilities of linear peptides used in topical applications: low stability against enzymatic degradation and poor skin permeability. nih.gov The strategy of head-to-tail cyclization was chosen as a proven method to increase peptide robustness and conformational rigidity. nih.gov
Enhanced Functionality: The resulting analog, CHP-9, demonstrated significantly enhanced functionality compared to the original linear peptide. Internal data from its developers indicated that CHP-9 stimulates collagen synthesis more potently than linear Hexapeptide-9 and increases the expression of integrin β4 subunit by six-fold in comparison. This heightened biological activity translates directly to superior clinical performance in reducing the signs of skin aging. nih.govnih.gov The success of CHP-9 validates the design principle that constraining a peptide's conformation can lead to a more potent and effective compound.
| Biological Target | Reported Increase in Synthesis/Expression |
|---|---|
| Overall Collagen | Up to 117% |
| Collagen Type IV | Up to 357% |
| Hyaluronic Acid | Up to 267% |
| Integrin β4 (by CHP-9 vs. Hexapeptide-9) | 6-fold increase |
Emerging Research Frontiers and Methodological Advancements
Integration of Artificial Intelligence and Computational Peptide Design
The advent of artificial intelligence (AI) and machine learning has revolutionized peptide drug discovery, offering a powerful alternative to traditional screening methods. nih.govnih.gov AI algorithms can analyze vast datasets, including genomic and proteomic information, to identify novel peptide sequences with desired biological and physicochemical properties. nih.govmdpi.com This computational approach significantly accelerates the discovery process by enabling the in silico screening of immense peptide libraries, predicting peptide-protein interactions, and optimizing sequences for enhanced efficacy and specificity. nih.govmdpi.com
| AI Approach | Description | Potential Application for Hexapeptide-9 Research | Reference |
|---|---|---|---|
| Predictive Modeling & Screening | Machine learning algorithms analyze large datasets to predict the properties, bioactivity, and toxicity of peptides, prioritizing candidates for validation. | Screening vast virtual libraries to identify new sequences with superior collagen-stimulating properties compared to the original Hexapeptide-9. | nih.govnih.gov |
| Generative AI Models (GANs, VAEs) | Deep-generative models learn from existing peptide data to generate novel sequences with desired characteristics, exploring new chemical spaces. | Designing entirely new peptides that mimic collagen fragments but possess enhanced stability or cell permeability. | nih.govpeptilogics.com |
| Multi-Parameter Optimization | AI platforms that simultaneously engineer and optimize a spectrum of properties (e.g., target affinity, selectivity, bioavailability) into designed peptides. | Creating Hexapeptide-9 analogs optimized not only for efficacy but also for improved formulation compatibility and delivery. | mdpi.compeptilogics.com |
Development of Advanced Delivery Systems for Research Applications
The efficacy of peptides like Hexapeptide-9 is often limited by challenges such as poor stability and low skin permeability. nih.govnih.gov To overcome these hurdles, research is focused on advanced delivery systems that protect the peptide and enhance its transport to the target site.
Nanoparticle-Based Systems: Nanoparticles (NPs) are a promising vehicle for peptide delivery. nih.gov They can encapsulate peptides, protecting them from enzymatic degradation and improving their bioavailability. nih.govnih.gov For dermatological applications, these systems can be designed to enhance penetration through the skin barrier. Peptide-based nanoparticles (PBNs) represent a sophisticated approach where peptides themselves are part of the nanoparticle structure, which can be tailored for specific cellular uptake and release mechanisms. mdpi.comacs.org
Cyclization: A significant methodological advancement has been the development of a cyclized form of Hexapeptide-9 (CHP-9). nih.govnih.gov By linking the head and tail of the linear peptide with an amide bond, researchers created a more rigid structure. nih.gov This cyclization was shown to increase stability and skin permeability, leading to superior performance compared to its linear counterpart in clinical trials. nih.govnih.gov This innovation highlights how structural modification is a key strategy for enhancing peptide delivery and potency.
| Delivery System | Principle | Relevance to Hexapeptide-9 | Reference |
|---|---|---|---|
| Nanoparticles (NPs) | Encapsulate peptides to protect from degradation and improve transport across biological barriers. | Can improve the stability and dermal penetration of Hexapeptide-9 for research applications. | nih.govnih.gov |
| Liposomes | Vesicles composed of lipid bilayers that can enclose hydrophilic peptides like Hexapeptide-9, facilitating skin permeation. | A potential delivery vehicle to enhance the topical bioavailability of the peptide. | nih.gov |
| Peptide Cyclization | Creating a cyclic peptide structure to increase stability and conformational rigidity, which can improve permeability and receptor binding. | A cyclized version of Hexapeptide-9 (CHP-9) has been synthesized and shown to have increased stability and superior efficacy. | nih.govnih.gov |
Synergistic Effects of Hexapeptide-9 Acetate (B1210297) with Other Bioactive Molecules
The investigation of synergistic combinations, where the total effect of the combined molecules is greater than the sum of their individual effects, is a key research frontier. One study demonstrated a significant synergistic relationship in a photoaging mouse model where the anti-aging activity of Hexapeptide-9 was more remarkable when used in combination with GALA, a compound composed of γ-aminobutyric acid and lactic acid. medchemexpress.com
Furthermore, the known biological activities of Hexapeptide-9 suggest potential for synergy with other well-known bioactive molecules. For example, clinical studies have shown that Hexapeptide-9 enhances the production of hyaluronic acid by up to 267%. ci.guide This finding implies a potential synergistic effect when Hexapeptide-9 is co-formulated with hyaluronic acid, as one stimulates the natural production while the other provides an external supply, potentially leading to enhanced skin hydration and plumping. The principle of combining peptides is also established; for instance, the combination of palmitoyl (B13399708) tripeptide-1 and palmitoyl tetrapeptide-7 is a well-known synergistic pairing in cosmetics. nih.gov Future research could explore combinations of Hexapeptide-9 with other signal peptides, growth factors, or antioxidants to achieve enhanced regenerative outcomes.
| Molecule Combination | Observed or Potential Effect | Mechanism of Synergy | Reference |
|---|---|---|---|
| Hexapeptide-9 + GALA (γ-aminobutyric acid and lactic acid) | Significantly enhanced anti-aging activity in a photoaging mouse model. | The combined formulation more effectively reduced oxidative stress and inflammatory responses. | medchemexpress.com |
| Hexapeptide-9 + Hyaluronic Acid | Potential for enhanced skin hydration and volume. | Hexapeptide-9 stimulates endogenous hyaluronic acid synthesis, which would complement the hydrating effects of topically applied hyaluronic acid. | ci.guide |
| Hexapeptide-9 + Other Peptides (e.g., other signal peptides) | Potential for enhanced collagen synthesis and skin repair. | Targeting multiple pathways involved in extracellular matrix production and organization. | nih.gov |
Investigation of Novel Biological Targets and Pathways
Initial research established that Hexapeptide-9 functions by mimicking a collagen fragment, thereby stimulating fibroblasts to synthesize key structural proteins like collagen I and III. creative-peptides.comincidecoder.com It also promotes the synthesis of dermal-epidermal junction components, including collagen IV and laminin-5. allrawmat.comcosmacon.de Advanced research has delved deeper, revealing a more complex network of interactions.
Transcriptomic and proteomic studies show that Hexapeptide-9 modulates a wide array of genes involved in extracellular matrix organization, cell proliferation, and stress response. creative-peptides.com It influences several crucial cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are central to regulating cell proliferation and survival. creative-peptides.com
More recent and novel findings include:
PPAR Signaling Pathway: In a photoaging mouse model, the mechanism of Hexapeptide-9 was found to involve the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. medchemexpress.com
TGF-β Upregulation: The peptide upregulates the expression of Transforming Growth Factor-beta (TGF-β), a critical regulator of tissue repair and collagen synthesis. creative-peptides.com
Integrin Expression: Hexapeptide-9 influences the expression of integrins, the cell surface receptors that mediate cell-to-matrix interactions. creative-peptides.com Notably, a cyclized version of the peptide was found to increase the expression of the integrin β4 subunit by six-fold compared to the linear form, highlighting this as a key target for enhancing its biological activity. nih.gov
Anti-inflammatory Action: Beyond regeneration, the peptide exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). creative-peptides.com
| Target/Pathway | Effect of Hexapeptide-9 | Biological Outcome | Reference |
|---|---|---|---|
| Fibroblast Receptors | Binds to receptors, mimicking a collagen fragment. | Stimulates synthesis of Collagen I, III, IV, and other ECM proteins like laminin-5. | creative-peptides.comcosmacon.de |
| MAPK and PI3K/Akt Pathways | Activates these signaling cascades. | Promotes fibroblast proliferation, survival, and metabolic activity. | creative-peptides.com |
| PPAR Signaling Pathway | Activates this pathway. | Contributes to anti-aging effects by reducing oxidative stress and inflammation in photoaged skin. | medchemexpress.com |
| TGF-β | Upregulates expression. | Enhances tissue repair and ECM production. | creative-peptides.com |
| Integrins (e.g., Integrin β4) | Increases expression. | Strengthens cell-ECM interactions, crucial for tissue integrity. | creative-peptides.comnih.gov |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Suppresses expression. | Reduces inflammation, preventing chronic tissue damage. | creative-peptides.com |
Methodological Innovations in Peptide Characterization and Efficacy Assessment
The rigorous analysis of synthetic peptides is crucial to ensure their identity, purity, and function. Methodological innovations in both characterization and efficacy assessment provide the robust data needed to validate the performance of Hexapeptide-9.
Advanced Peptide Characterization: The gold standard for peptide analysis involves a suite of advanced techniques. resolvemass.ca
Mass Spectrometry (MS): Used to confirm the molecular weight and determine the precise amino acid sequence. Tandem MS (MS/MS) is employed for detailed sequencing. polarispeptides.combiopharmaspec.com
High-Performance Liquid Chromatography (HPLC): A critical tool for assessing peptide purity and detecting any by-products from the synthesis process. resolvemass.ca Ultra-high Performance Liquid Chromatography combined with Mass Spectrometry (UPLC-MS) offers high-resolution separation and sensitive quantification of purity. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the three-dimensional structure and dynamics of the peptide in solution. resolvemass.capolarispeptides.com
Innovations in Efficacy Assessment: Evaluating the biological effects of Hexapeptide-9 has moved beyond simple in vitro assays to more complex and clinically relevant models.
Ex vivo Skin Models: Studies use human skin explants to assess the peptide's effects on tissue architecture, such as inducing the expression of collagen I and promoting epidermal regeneration, in a setting that closely mimics living skin. allrawmat.commedchemexpress.com
In vivo Animal Models: Photoaging mouse models have been used to evaluate the peptide's ability to counteract UV-induced damage, measuring biomarkers like skin thickening, oxidative stress (MDA levels), and antioxidant enzyme activity (SOD). medchemexpress.com
Genomic and Proteomic Analyses: Transcriptomic and proteomic approaches provide an unbiased, large-scale view of the molecular changes induced by Hexapeptide-9 in skin cells, revealing its impact on gene and protein expression. creative-peptides.com
Randomized Controlled Clinical Trials: The highest level of evidence comes from well-designed human studies. A recent randomized, double-blind, active- and vehicle-controlled trial was conducted to compare a novel cyclized Hexapeptide-9 (CHP-9) against the gold-standard anti-aging ingredient, retinol (B82714). nih.govnih.gov This study utilized advanced statistical methods like generalized estimating equation (GEE) models to analyze repeated measures over time, providing robust evidence of the peptide's efficacy. nih.gov
| Methodology | Application | Key Insights Provided | Reference |
|---|---|---|---|
| UPLC-MS | Characterization | High-resolution purity assessment and identity confirmation of the synthetic peptide. | biosynth.com |
| NMR Spectroscopy | Characterization | Determination of the 3D structure and dynamics of the peptide. | resolvemass.capolarispeptides.com |
| Ex Vivo Skin Explants | Efficacy Assessment | Measures changes in tissue-level protein expression (e.g., collagen) and cellular regeneration in a human-relevant model. | allrawmat.commedchemexpress.com |
| Transcriptomics/Proteomics | Efficacy Assessment | Provides a comprehensive map of the changes in gene and protein expression induced by the peptide. | creative-peptides.com |
| Randomized Controlled Trial (RCT) with GEE models | Efficacy Assessment | Offers high-quality clinical evidence of efficacy against a benchmark (e.g., retinol) with robust statistical analysis. | nih.govnih.gov |
Q & A
Basic: What experimental methodologies are recommended to evaluate Hexapeptide-9 Acetate's interaction with the extracellular matrix (ECM) in skin regeneration studies?
Answer: To assess ECM interaction, use in vitro assays such as fibroblast cell cultures treated with this compound (10–100 µM). Quantify collagen type III and IV synthesis via ELISA or immunofluorescence staining . For structural analysis, employ atomic force microscopy (AFM) to visualize peptide integration into collagen fibrils. Include controls with untreated fibroblasts and validate results using siRNA knockdown of collagen receptors (e.g., integrins) to confirm specificity .
Basic: How can researchers measure this compound's efficacy in promoting collagen synthesis?
Answer: Use a combination of:
- Hydroxyproline assays to quantify total collagen content in dermal fibroblast lysates.
- Real-time PCR to measure mRNA levels of COL1A1, COL3A1, and COL4A1 genes.
- Western blotting to assess procollagen I and III protein expression.
Normalize data to housekeeping genes (e.g., GAPDH) and include TGF-β-treated cells as a positive control .
Basic: What analytical techniques are suitable for characterizing this compound's purity and stability?
Answer:
- Reverse-phase HPLC with a C18 column (gradient: 0–60% acetonitrile in 0.1% TFA) to assess purity (>95%) and detect degradation products .
- Mass spectrometry (MS) for molecular weight confirmation (expected: 642.66 Da) .
- Circular dichroism (CD) to analyze secondary structure stability under varying pH (4–8) and temperature (4–37°C) conditions .
Basic: How can the anti-inflammatory effects of this compound be validated in dermatological research?
Answer:
- ELISA to quantify pro-inflammatory cytokines (IL-1β, TNF-α) in keratinocyte supernatants post-treatment.
- NF-κB luciferase reporter assays in THP-1 macrophages to measure pathway inhibition.
- Flow cytometry to assess immune cell (e.g., CD4+ T cells) infiltration reduction in 3D skin-equivalent models exposed to UV-induced inflammation .
Basic: What protocols are recommended to evaluate this compound's impact on skin barrier function?
Answer:
- Transepidermal water loss (TEWL) measurements in reconstructed human epidermis (RhE) models.
- Filaggrin and ceramide quantification via LC-MS/MS in epidermal lysates.
- Tape-stripping assays to assess stratum corneum integrity after peptide treatment (1–10 µM for 48 hours) .
Advanced: How can genomic and proteomic approaches elucidate this compound's regulatory effects on skin aging?
Answer:
- RNA-seq to identify differentially expressed genes (e.g., MMP1, SERPINE1) in UV-irradiated fibroblasts.
- Proteomic profiling (e.g., TMT labeling + LC-MS/MS) to detect ECM remodeling proteins (fibronectin, laminin).
- miRNA sequencing to uncover non-coding RNAs (e.g., miR-29) modulated by the peptide. Validate findings with CRISPR/Cas9 knockout models .
Advanced: How should researchers address batch-to-batch variability in this compound for reproducible studies?
Answer:
- Request peptide content analysis (e.g., amino acid analysis) and HPLC purity certificates from suppliers.
- Pre-test each batch in in vitro bioassays (e.g., fibroblast proliferation) at standardized concentrations.
- Use multivariate statistical models (PCA or ANOVA) to account for variability in dose-response studies .
Advanced: What strategies resolve contradictions in this compound's reported efficacy across studies?
Answer:
- Conduct meta-analyses of published data, stratifying by model type (2D vs. 3D), peptide concentration, and exposure duration.
- Perform dose-ranging studies (0.1–100 µM) to identify non-linear effects.
- Validate findings using orthogonal methods (e.g., compare ELISA with immunohistochemistry for collagen detection) .
Advanced: How does this compound influence MAPK and PI3K/Akt signaling pathways?
Answer:
- Phospho-specific Western blotting to detect activated ERK1/2 (MAPK) and Akt (PI3K).
- Inhibitor studies : Pre-treat fibroblasts with U0126 (MEK inhibitor) or LY294002 (PI3K inhibitor) to block pathway activation.
- Fluorescence resonance energy transfer (FRET) biosensors for real-time monitoring of pathway activity in live cells .
Advanced: What in vivo models are appropriate for studying this compound's wound-healing potential?
Answer:
- Diabetic mouse models (e.g., db/db mice): Assess wound closure rates and histopathology (collagen deposition, angiogenesis).
- Zebrafish tail regeneration assays to screen for pro-regenerative effects.
- Human ex vivo skin explants treated with the peptide, followed by RNAscope for TGF-β1 localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
